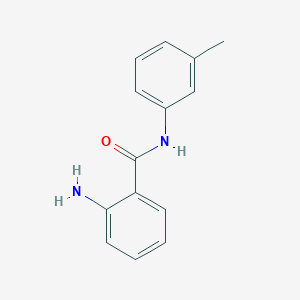

2-amino-N-(3-methylphenyl)benzamide

Übersicht

Beschreibung

“2-amino-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.28 . This compound is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of “2-amino-N-(3-methylphenyl)benzamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process involves the use of a continuous flow microreactor system . The reaction rate constants, activation energies, and pre-exponential factors were determined through a kinetics study in the microflow system .Molecular Structure Analysis

The InChI code for “2-amino-N-(3-methylphenyl)benzamide” is 1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-amino-N-(3-methylphenyl)benzamide” are relatively complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products .Physical And Chemical Properties Analysis

“2-amino-N-(3-methylphenyl)benzamide” is a solid compound . It has a molecular weight of 226.28 . The compound’s InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen

Building Block for Drug Candidates

“2-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It is a key raw material and intermediate in the synthesis of various pharmaceuticals .

Continuous Synthesis in Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to synthesize “2-amino-N-(3-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters .

Kinetics Study

The kinetics of the synthesis of “2-amino-N-(3-methylphenyl)benzamide” have been studied in detail . Reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .

Selective Acylation

The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups .

Optimization of Reaction Conditions

The kinetic model established from the kinetics study was used to optimize reaction conditions . As a result, “2-amino-N-(3-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Computational Fluid Dynamics (CFD) Simulation

The synthesis of “2-amino-N-(3-methylphenyl)benzamide” has been simulated using the computational fluid dynamics (CFD) method . This method was used to simulate the flow synthesis of the compound in a microreactor .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .

Mode of Action

It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .

Result of Action

It is known to be a crucial building block in the synthesis of many drug candidates .

Action Environment

It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.

Eigenschaften

IUPAC Name |

2-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXETNDOIBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368767 | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methylphenyl)benzamide | |

CAS RN |

22312-62-5 | |

| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)